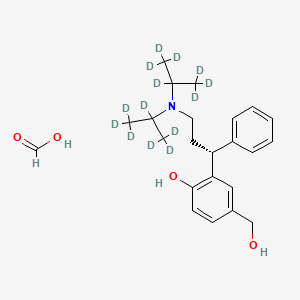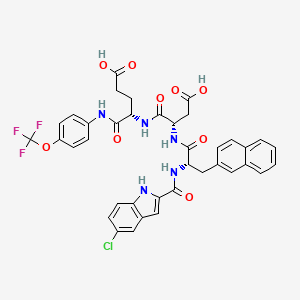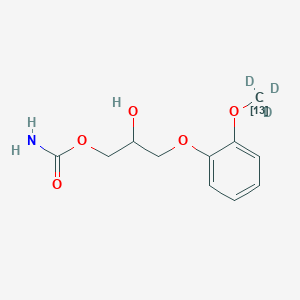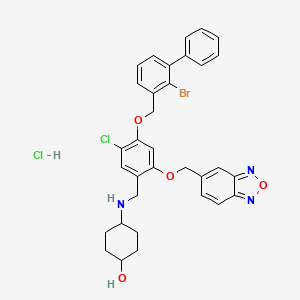
5-Hydroxymethyl Tolterodine-d14 (formate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethyl Tolterodine-d14 (formate) is a deuterium-labeled derivative of (Rac)-5-Hydroxymethyl Tolterodine. This compound is an active metabolite of Tolterodine, which is a muscarinic acetylcholine receptor antagonist. It is primarily used in scientific research, particularly in the study of overactive bladder conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl Tolterodine-d14 (formate) involves the deuteration of (Rac)-5-Hydroxymethyl Tolterodine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to create the deuterium-labeled compound. The specific synthetic routes and reaction conditions are proprietary and typically involve specialized techniques in isotope chemistry .
Industrial Production Methods: Industrial production of 5-Hydroxymethyl Tolterodine-d14 (formate) is conducted under controlled conditions to ensure high purity and consistency. The process involves the use of advanced chemical synthesis and purification techniques to achieve the desired deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxymethyl Tolterodine-d14 (formate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Hydroxymethyl Tolterodine-d14 (formate) has several scientific research applications, including:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Investigated for its effects on muscarinic acetylcholine receptors in various biological systems.
Medicine: Studied for its potential therapeutic effects in treating overactive bladder conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl Tolterodine-d14 (formate) involves its role as a muscarinic acetylcholine receptor antagonist. It binds to and inhibits the activity of muscarinic receptors (M1, M2, M3, M4, and M5), which are involved in various physiological processes such as bladder contraction and salivation. This inhibition helps reduce symptoms of overactive bladder .
Comparison with Similar Compounds
Tolterodine: The parent compound from which 5-Hydroxymethyl Tolterodine-d14 (formate) is derived.
Fesoterodine: Another muscarinic receptor antagonist that is metabolized to 5-Hydroxymethyl Tolterodine.
Desfesoterodine: A metabolite of Fesoterodine with similar pharmacological properties
Uniqueness: 5-Hydroxymethyl Tolterodine-d14 (formate) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This labeling also helps in distinguishing it from other similar compounds in research applications .
Properties
Molecular Formula |
C23H33NO4 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid |
InChI |
InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m1./s1/i1D3,2D3,3D3,4D3,16D,17D; |
InChI Key |
YXSFRJSZLSBBRR-PDPBTKPOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=O)O |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)


![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)


![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)






